molecular formula C4H8OS B2601773 2-Sulfanylcyclobutan-1-ol CAS No. 1823627-46-8

2-Sulfanylcyclobutan-1-ol

Cat. No.: B2601773
CAS No.: 1823627-46-8
M. Wt: 104.17
InChI Key: XAOHFRSPQOTKFQ-UHFFFAOYSA-N
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Description

2-Sulfanylcyclobutan-1-ol is an organic compound with the molecular formula C₄H₈OS It is characterized by a four-membered cyclobutane ring with a hydroxyl group (-OH) and a sulfanyl group (-SH) attached to adjacent carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Sulfanylcyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1,3-dihalopropane with thiourea, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or water and may require heating to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach ensures consistent product quality and higher yields. The use of catalysts and advanced purification techniques, such as distillation or chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Sulfanylcyclobutan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the hydroxyl group to a corresponding alkane.

    Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, where it can be replaced by other nucleophiles such as halides or amines.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted cyclobutane derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Sulfanylcyclobutan-1-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and kinetics.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Sulfanylcyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and sulfanyl groups play a crucial role in these interactions, facilitating binding to active sites and modulating the activity of the target molecules. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

    2-Mercaptocyclobutan-1-one: Similar in structure but with a ketone group instead of a hydroxyl group.

    2-Hydroxycyclobutan-1-thione: Contains a thione group in place of the sulfanyl group.

    Cyclobutanethiol: Lacks the hydroxyl group, having only the sulfanyl group attached to the cyclobutane ring.

Uniqueness: 2-Sulfanylcyclobutan-1-ol is unique due to the presence of both hydroxyl and sulfanyl groups on the cyclobutane ring, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.

Properties

IUPAC Name

2-sulfanylcyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8OS/c5-3-1-2-4(3)6/h3-6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOHFRSPQOTKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1O)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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